molecular formula C19H15FN4O B14159167 1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 676587-12-5

1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea

Cat. No.: B14159167
CAS No.: 676587-12-5
M. Wt: 334.3 g/mol
InChI Key: DKUJKKGDDYWHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyldiazenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves the reaction of 4-fluoroaniline with 4-nitrobenzene diazonium chloride, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with phenyl isocyanate to form the desired urea derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is unique due to its specific combination of fluorophenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

676587-12-5

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-phenyldiazenylphenyl)urea

InChI

InChI=1S/C19H15FN4O/c20-14-6-8-15(9-7-14)21-19(25)22-16-10-12-18(13-11-16)24-23-17-4-2-1-3-5-17/h1-13H,(H2,21,22,25)

InChI Key

DKUJKKGDDYWHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.